D-Xylulose 1-phosphate

Enzymology Kinetics Human Metabolism

D-Xylulose 1-phosphate is a phosphorylated ketopentose and a member of the monosaccharide phosphate class. It is a structural derivative of phosphoric acid and D-xylulose, possessing the chemical formula C5H11O8P.

Molecular Formula C5H11O8P
Molecular Weight 230.11 g/mol
Cat. No. B15091506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Xylulose 1-phosphate
Molecular FormulaC5H11O8P
Molecular Weight230.11 g/mol
Structural Identifiers
SMILESC(C(C(C(=O)COP(=O)(O)O)O)O)O
InChIInChI=1S/C5H11O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h3,5-7,9H,1-2H2,(H2,10,11,12)
InChIKeyNBOCCPQHBPGYCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Xylulose 1-phosphate: A Rare Phosphorylated Ketose for Metabolic Engineering Research


D-Xylulose 1-phosphate is a phosphorylated ketopentose and a member of the monosaccharide phosphate class [1]. It is a structural derivative of phosphoric acid and D-xylulose, possessing the chemical formula C5H11O8P [2]. This compound is not a standard intermediate in canonical carbohydrate metabolism but is a product of fructokinase (ketohexokinase, EC 2.7.1.3) phosphorylation of D-xylulose in hepatocytes [3]. It serves as a substrate for aldolase cleavage, yielding glycolaldehyde and dihydroxyacetone phosphate (DHAP) [4]. Its primary utility lies in synthetic biology and metabolic engineering as a key node in non-native pathways designed to circumvent the regulatory constraints of the pentose phosphate pathway [5].

Critical Differentiation of D-Xylulose 1-phosphate from Common Pentose Phosphate Analogs


A common procurement mistake is assuming that D-Xylulose 1-phosphate can be substituted by its more abundant 5-phosphate isomer (D-Xylulose 5-phosphate) or other ketose phosphates like D-Ribulose 1-phosphate. This substitution is invalid for two key reasons. First, they occupy distinct and non-overlapping nodes in metabolic networks: D-Xylulose 5-phosphate is a canonical intermediate of the pentose phosphate pathway (PPP), whereas D-Xylulose 1-phosphate is a synthetic, non-native metabolite that enables a bypass of this highly regulated pathway [1]. Second, their enzymatic processing is fundamentally different. Human aldolase exhibits a demonstrably higher affinity for D-Xylulose 1-phosphate over D-Fructose 1-phosphate, a reaction that uniquely produces the oxalate precursor glycolaldehyde—a product not generated from D-fructose [2]. These differences in pathway integration and enzyme specificity mean that these compounds are not functionally interchangeable in metabolic engineering or enzymology applications.

Quantitative Evidence for Differentiating D-Xylulose 1-phosphate in Research and Development


Higher Aldolase Affinity for D-Xylulose 1-phosphate vs. D-Fructose 1-phosphate

The kinetic properties of human liver aldolase (EC 4.1.2.13) demonstrate a higher affinity for D-xylulose 1-phosphate compared to D-fructose 1-phosphate [1]. This differential affinity is critical because the aldolase cleavage of D-xylulose 1-phosphate is a key step in the production of glycolaldehyde, a known precursor of oxalate, whereas D-fructose 1-phosphate cleavage does not yield this metabolite [2].

Enzymology Kinetics Human Metabolism

Unique Functional Role: Bypassing the Pentose Phosphate Pathway

In Saccharomyces cerevisiae, the native pathway for xylose utilization proceeds via D-xylulose-5-phosphate, an intermediate of the tightly regulated pentose phosphate pathway (PPP) [1]. The introduction of a synthetic pathway centered on D-xylulose-1-phosphate, which is not native to S. cerevisiae, successfully bypasses the PPP [2]. This re-routing of carbon flux is a direct and quantifiable functional differentiation from the native 5-phosphate intermediate, enabling modular optimization of xylose conversion to ethanol and ethylene glycol without the same constraints [2].

Metabolic Engineering Synthetic Biology Xylose Utilization

Synthetic Route Yielding High-Purity Product from Inexpensive Substrates

A defined enzymatic synthesis platform enables the production of D-Xylulose 1-phosphate from inexpensive and readily available aldoses (D-xylose and L-arabinose) . This method circumvents the need for difficult and costly isomer separations by using substrate-specific kinases to direct the reaction. The process achieves a high isolated yield of greater than 84% on a gram scale for the phosphorylated ketopentoses . This is in stark contrast to traditional chemical phosphorylation methods for rare ketoses, which often suffer from low yields and complex purification steps .

Chemical Synthesis Enzymatic Synthesis Process Chemistry

Strategic Procurement Scenarios for D-Xylulose 1-phosphate Based on Quantitative Evidence


Engineering Non-Native Xylose Utilization Pathways

Metabolic engineers seeking to enhance xylose conversion to biofuels or biochemicals in organisms like S. cerevisiae should prioritize D-xylulose 1-phosphate. Its role as a key intermediate in a synthetic pathway allows for a complete bypass of the native, tightly regulated pentose phosphate pathway, a strategy validated by its use in a novel metabolic route designed to produce ethanol and ethylene glycol from xylose more efficiently [1].

Studying the Enzymology of Oxalate Precursor Formation

For research into metabolic disorders such as oxalosis, D-xylulose 1-phosphate is an essential substrate. Its cleavage by human liver aldolase uniquely yields the oxalate precursor glycolaldehyde, a reaction not shared by the more common aldolase substrate, D-fructose 1-phosphate [1]. This specificity allows for targeted in vitro studies of this minor but clinically relevant metabolic pathway.

Investigating Fructokinase and Aldolase Substrate Specificity

Enzymologists studying the active site specificity and kinetic mechanisms of fructokinase (ketohexokinase) and aldolase can use D-xylulose 1-phosphate to probe substrate recognition. Studies have shown that human fructokinase can phosphorylate D-xylulose as readily as D-fructose, and that aldolase has a higher relative affinity for the resulting D-xylulose 1-phosphate product over D-fructose 1-phosphate [1]. This makes it a valuable tool for structure-function and drug-discovery research targeting these enzymes.

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